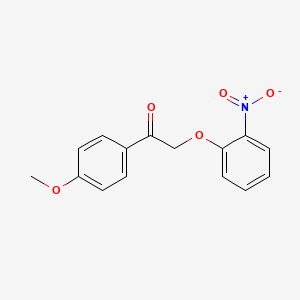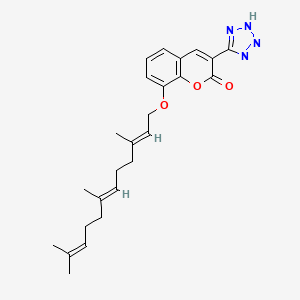
8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the coumarin derivative with sodium azide and a suitable catalyst, such as zinc chloride, under mild conditions.
Attachment of the Farnesyl Group: The farnesyl group can be attached to the coumarin derivative through an etherification reaction using farnesyl bromide and a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in various biological processes, such as xanthine oxidase or cyclooxygenase.
Modulation of Signaling Pathways: Modulating signaling pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Binding to Receptors: Binding to specific receptors, such as G-protein coupled receptors, to elicit a biological response.
Comparison with Similar Compounds
8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin can be compared with other similar compounds, such as:
3-(Tetrazol-5-yl)phenylboronic acid: Similar in structure due to the presence of the tetrazole ring, but differs in its boronic acid functionality.
8-(2-Phenoxyethyloxy)-3-(1H-tetrazol-5-yl)coumarin: Similar coumarin derivative with a different substituent at the 8-position.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives: Similar in having the tetrazole ring but with different heterocyclic aromatic amide groups.
The uniqueness of this compound lies in its specific combination of the farnesyl group, tetrazole ring, and coumarin core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76239-39-9 |
|---|---|
Molecular Formula |
C25H30N4O3 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-yl)-8-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one |
InChI |
InChI=1S/C25H30N4O3/c1-17(2)8-5-9-18(3)10-6-11-19(4)14-15-31-22-13-7-12-20-16-21(24-26-28-29-27-24)25(30)32-23(20)22/h7-8,10,12-14,16H,5-6,9,11,15H2,1-4H3,(H,26,27,28,29)/b18-10+,19-14+ |
InChI Key |
UHODORZLRVPIQO-VBYAGUOWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-](/img/structure/B14437043.png)

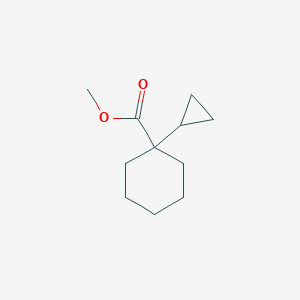
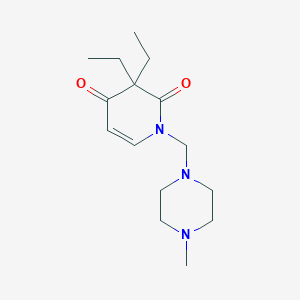
![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)

![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
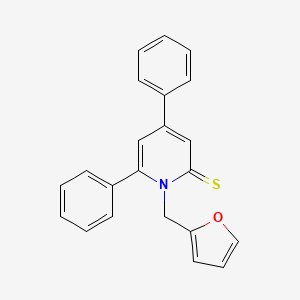

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)


![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
